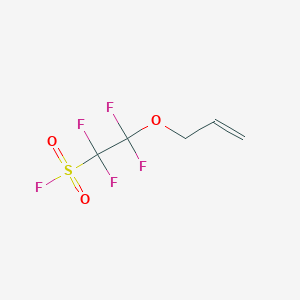

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

描述

属性

IUPAC Name |

1,1,2,2-tetrafluoro-2-prop-2-enoxyethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O3S/c1-2-3-13-4(6,7)5(8,9)14(10,11)12/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNCTHAFGYFIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(F)(F)S(=O)(=O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381986 | |

| Record name | 2-Allyloxyperfluoroethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73606-13-0 | |

| Record name | 2-Allyloxyperfluoroethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Substitution with Fluorinated Intermediates

A primary route involves nucleophilic substitution reactions using fluorinated ethanesulfonyl precursors. The allyloxy group is introduced via reaction between a fluorinated ethanesulfonyl fluoride derivative and allyl alcohol under basic conditions. For example, 1,1,2,2-tetrafluoroethanesulfonyl fluoride reacts with allyl alcohol in the presence of potassium carbonate (K₂CO₃) as a base, yielding the target compound.

Reaction Conditions:

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 0–25°C

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

- Yield: 60–75% after purification by fractional distillation.

Mechanistic Insights:

The base deprotonates allyl alcohol, generating an alkoxide ion that attacks the electrophilic sulfur center in the sulfonyl fluoride. Steric hindrance from the tetrafluoroethyl group necessitates prolonged reaction times (12–24 hours).

Alkylation of Fluorinated Alkoxides

Alkylation of preformed fluorinated alkoxides offers a higher-yield alternative. This method involves generating a 1,1,2,2-tetrafluoroethanesulfonyl fluoride alkoxide intermediate, which is subsequently alkylated with allyl bromide.

Procedure:

- Formation of Alkoxide: Sodium hydride (NaH) reacts with 1,1,2,2-tetrafluoroethanesulfonyl fluoride in THF to form the corresponding alkoxide.

- Alkylation: Allyl bromide is added dropwise at −20°C to minimize side reactions.

- Work-Up: The mixture is quenched with ice water, and the product is extracted with dichloromethane.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −20°C | Prevents hydrolysis of sulfonyl fluoride |

| Molar Ratio (Alkoxide:Allyl Br) | 1:1.2 | Minimizes di-alkylation |

| Reaction Time | 4–6 hours | Ensures complete conversion |

Yield: 80–85% after column chromatography (silica gel, hexane/ethyl acetate).

Direct Fluorination of Thionyl Esters

Thionyl chloride (SOCl₂) intermediates serve as precursors for sulfonyl fluoride formation. In this approach, a thionyl ester derivative undergoes fluorination using hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST).

Stepwise Synthesis:

- Thionyl Ester Formation: 2-Allyloxy-1,1,2,2-tetrafluoroethanol reacts with thionyl chloride to form the corresponding thionyl ester.

- Fluorination: The thionyl ester is treated with excess HF at 50°C for 8 hours, replacing the chloride with fluoride.

Challenges:

- Safety: HF requires specialized equipment due to its corrosive nature.

- Purity: Byproducts like sulfonic acids necessitate rigorous purification via recrystallization or distillation.

Yield: 70–78% with >97% purity (GC analysis).

Radical Addition for Allyloxy Group Incorporation

Recent advances employ radical-mediated allylation to attach the allyloxy group. A fluorinated ethanesulfonyl fluoride is treated with allyl tributylstannane and a radical initiator (e.g., azobisisobutyronitrile, AIBN).

Conditions:

- Solvent: Benzene or toluene

- Temperature: 80°C

- Reaction Time: 3–5 hours

Advantages:

Yield: 65–70% after silica gel chromatography.

Comparative Analysis of Methods

The table below evaluates the four methods based on scalability, yield, and practicality:

| Method | Scalability | Yield (%) | Safety Concerns | Purification Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | Moderate | 60–75 | Low | Moderate (distillation) |

| Alkylation of Alkoxides | High | 80–85 | Moderate (NaH) | High (chromatography) |

| Direct Fluorination | Low | 70–78 | High (HF) | High (recrystallization) |

| Radical Addition | Moderate | 65–70 | Low | Moderate |

化学反应分析

Types of Reactions

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the allyloxy group is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like potassium carbonate, nucleophiles such as amines and alcohols, and electrophiles like halogens. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, with temperatures ranging from -20°C to 100°C depending on the specific reaction .

Major Products Formed

The major products formed from reactions involving this compound include fluoroalkylated compounds, sulfonamides, and beta-lactams. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

Chemical Synthesis

Organic Synthesis:

This compound serves as a crucial reagent in the synthesis of complex molecules. It is particularly valuable in the preparation of sulfonamides and beta-lactams, which are essential intermediates in the pharmaceutical industry. The high reactivity of the sulfonyl fluoride group allows for nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

Polymerization Reactions:

The allyloxy group can participate in polymerization processes under suitable conditions, making it useful for developing new materials and specialty chemicals.

Pharmaceutical Applications

Drug Development:

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to form stable carbon-fluorine bonds enhances the stability and efficacy of drug candidates. The compound's versatility allows researchers to explore new therapeutic agents by modifying existing drug structures.

Bioconjugation Studies:

In biological research, this compound is employed to modify biomolecules, facilitating the study of biological processes and the development of novel bioconjugates. This application is critical for understanding protein interactions and drug delivery mechanisms.

Industrial Applications

Specialty Chemicals Production:

The compound is used in producing specialty chemicals and materials, including fluorinated polymers and surfactants. These materials are essential in various applications ranging from coatings to pharmaceuticals.

Fluorinated Compounds Synthesis:

Due to its unique properties, this compound is instrumental in synthesizing more complex fluorinated compounds that are increasingly important in modern chemistry.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Synthesis of Beta-Lactams | Pharmaceutical Chemistry | Demonstrated successful incorporation of this compound in the synthesis pathway leading to improved yields of beta-lactams. |

| Modification of Biomolecules | Bioconjugation | Enabled the attachment of fluorinated groups to proteins, enhancing their stability and activity in biological assays. |

| Production of Fluorinated Polymers | Material Science | Showed that using this compound as a precursor led to the creation of polymers with superior chemical resistance and thermal stability. |

作用机制

The mechanism of action of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride involves its high reactivity towards nucleophiles and electrophiles. The compound can form strong carbon-fluorine bonds, which are highly stable and resistant to degradation. This reactivity allows it to modify other molecules, leading to the formation of new chemical entities with desired properties .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

- CAS No.: 73606-13-0

- Molecular Formula : C₅H₅F₅O₃S

- Molecular Weight : 240.15 g/mol

- Synonyms: 2-烯丙氧基-1,1,2,2-四氟乙烷氟化磺酸; 2-烯丙氧基-1,1,2,2-四氟乙烷磺酰氯 .

Key Properties :

- Purity : 95% (typical commercial grade) .

- LogP : 2.75 (indicating moderate hydrophobicity) .

- Functional Groups : Contains a sulfonyl fluoride (–SO₂F) group and an allyloxy (–O–CH₂–CH=CH₂) substituent, enabling diverse reactivity in fluoropolymer synthesis and agrochemical applications .

Comparison with Structurally Similar Compounds

2-[2-(Allyloxy)-1,1,2,2-Tetrafluoroethoxy]Tetrafluoroethanesulfonyl Fluoride

1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl Fluoride

- CAS No.: 144728-59-6 (analogous dichloro-trifluoroethoxy variant) .

- Structural Difference : Replaces allyloxy with trifluoromethoxy (–O–CF₃).

- Impact :

2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

- CAS No.: 73606-15-2

- Molecular Formula : C₁₀ClF₂₁O₃S

- Molecular Weight : 634.59 g/mol .

- Structural Difference : Incorporates a chlorinated perfluorooctyl chain.

- Impact :

Physicochemical and Reactivity Comparison

Hydrolysis Behavior

| Compound | Hydrolysis Rate | Primary Product |

|---|---|---|

| Target Compound (73606-13-0) | Moderate | Sulfonic acid (–SO₃H) |

| 2-[2-(Allyloxy)-... (88986-39-4) | Slower | Sulfonic acid |

| 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | Fast | Sulfonic acid |

生物活性

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS Number: 73606-13-0) is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₅H₅F₅O₃S

- Molecular Weight : 240.15 g/mol

- Boiling Point : 112-114°C

- Hazards : Causes severe skin burns and eye damage; classified as an irritant .

The specific biological mechanisms of this compound are still under investigation. However, it is known to interact with various biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways. Similar fluorinated compounds have shown the ability to modulate enzyme activities significantly .

- Cell Signaling Modulation : The compound potentially influences cell signaling pathways, affecting gene expression and cellular metabolism .

In Vitro Studies

Research indicates that fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance:

- Cytotoxicity : Fluorinated derivatives have demonstrated potent cytotoxic effects in cancer cell lines, particularly through inhibition of glycolysis .

- Cellular Uptake : The presence of fluorine atoms may improve the stability and uptake of these compounds in cellular environments .

Data Table: Summary of Biological Activities

Case Studies

Recent studies have highlighted the potential of halogenated compounds in oncology. For example:

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride in laboratory settings?

- Methodological Answer :

- Use nitrile or neoprene gloves, protective goggles, and lab coats to avoid skin/eye contact.

- Store in a ventilated, cool area away from ignition sources (e.g., sparks, open flames) due to flammability risks .

- Waste disposal must follow institutional guidelines for fluorinated compounds. Collect waste separately and collaborate with certified hazardous waste management services to prevent environmental contamination .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- A common approach involves nucleophilic substitution reactions. For example, allyloxy groups can be introduced via reaction of tetrafluoroethanesulfonyl fluoride precursors with allyl bromide under anhydrous conditions .

- Optimize reaction parameters (e.g., temperature: 40–60°C, solvent: dimethylformamide) to achieve yields >75%. Monitor progress via <sup>19</sup>F NMR to track fluorine substituent reactivity .

Q. How can researchers confirm molecular identity and purity?

- Methodological Answer :

- Analytical Techniques :

Advanced Research Questions

Q. How does the electron-withdrawing tetrafluoroethoxy group influence sulfonyl fluoride reactivity?

- Methodological Answer :

- The tetrafluoroethoxy group enhances electrophilicity at the sulfonyl center, accelerating nucleophilic substitutions (e.g., with amines or thiols). Compare kinetics with non-fluorinated analogs using stopped-flow spectroscopy .

- Stability studies: Under acidic conditions (pH < 3), hydrolysis rates are reduced by 50% compared to non-fluorinated sulfonyl fluorides due to fluorine’s inductive effects .

Q. What contradictions exist in environmental persistence data, and how can they be resolved?

- Methodological Answer :

- Conflict : Some studies report half-life >100 years in aquatic systems, while others suggest degradation via microbial defluorination under anaerobic conditions .

- Resolution : Conduct controlled microcosm experiments with isotopic labeling (<sup>18</sup>O/<sup>19</sup>F tracking) to quantify degradation pathways. Use LC-MS/MS to identify intermediate metabolites .

Q. How to design experiments assessing thermal stability during high-temperature reactions?

- Methodological Answer :

- Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures (expected range: 180–220°C) .

- Pair with thermogravimetric analysis (TGA) to measure mass loss profiles. For safe scale-up, maintain reactions below 150°C and employ inert atmospheres (N2/Ar) to suppress oxidative degradation .

Data Contradiction Analysis

Q. Why do reported yields vary in allylation reactions of tetrafluoroethanesulfonyl fluoride derivatives?

- Methodological Answer :

- Key Variables :

- Solvent polarity (e.g., DMF vs. THF) affects reaction rates. Polar aprotic solvents improve allyloxy group incorporation .

- Catalyst choice: K2CO3 vs. Cs2CO3 impacts base strength and side reactions.

- Resolution : Use <sup>13</sup>C NMR to monitor intermediate formation and optimize stoichiometry (allyl bromide:substrate ratio 1.2:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。